N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide

Catalog No.
S12387114
CAS No.
M.F
C26H33N5O4S
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-...

Product Name

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide

IUPAC Name

N-[5-[2-amino-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]-2,3-dimethoxyphenyl]propane-1-sulfonamide

Molecular Formula

C26H33N5O4S

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C26H33N5O4S/c1-4-13-36(32,33)30-23-15-19(16-24(34-2)25(23)35-3)22-14-20(17-29-26(22)27)18-5-7-21(8-6-18)31-11-9-28-10-12-31/h5-8,14-17,28,30H,4,9-13H2,1-3H3,(H2,27,29)

InChI Key

GUGWAPHGUQVWRA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=CC(=C1)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N)OC)OC

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide) is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. This compound features a sulfonamide group, a piperazine moiety, and a dimethoxy-substituted phenyl ring, contributing to its potential biological activity. The compound's systematic name reflects its intricate structure, highlighting the presence of various nitrogen-containing rings and substituents that may confer specific pharmacological properties.

The chemical reactivity of N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide can be attributed to its functional groups. The sulfonamide group is known for its ability to participate in nucleophilic substitution reactions, while the amine group can engage in acylation or condensation reactions. Additionally, the piperazine ring can undergo various transformations, including alkylation or aromatic substitution. These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with novel properties.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the piperazine ring is particularly notable as it is frequently associated with improved binding affinity to various biological targets, including receptors and enzymes. Preliminary studies suggest that N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide may possess similar therapeutic potentials, warranting further investigation into its pharmacological properties.

The synthesis of N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide typically involves several steps:

  • Formation of the Piperazine Derivative: Piperazine can be reacted with an appropriate aryl halide to form a piperazine-substituted aromatic compound.
  • Synthesis of the Amino-Pyridine Component: The amino-pyridine can be synthesized through a multi-step reaction involving pyridine derivatives and amines.
  • Coupling Reaction: The piperazine derivative and the amino-pyridine are coupled using a coupling agent to form the core structure.
  • Sulfonation: Finally, the sulfonamide group is introduced via sulfonation reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide has potential applications in medicinal chemistry as a lead compound for drug development. Its structural characteristics suggest it could be explored for:

  • Anticancer agents: Due to its ability to interact with cellular pathways involved in tumor growth.
  • Antimicrobial agents: Leveraging its potential efficacy against bacterial infections.
  • Neurological disorders: Given the presence of the piperazine ring, it may interact with neurotransmitter systems.

Interaction studies are crucial for understanding how N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide interacts with biological targets. This includes:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Studies: Assessing cellular responses to the compound in various biological assays.
  • In vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models.

These studies will help elucidate the therapeutic potential and safety profile of the compound.

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide shares structural similarities with several other compounds known for their biological activities:

Compound NameSimilaritiesUnique Features
N-[4-Methyl-N-[4-pyridinyl]piperazin]benzamideContains piperazine and aromatic ringsLacks sulfonamide group
4-Amino-N-[4-piperidinyl]benzenesulfonamideContains sulfonamide and piperazineDifferent substitution pattern
5-[N,N-Dimethylamino]-N-[4-piperidino]benzamidePiperazine structure presentDimethylamino group instead of amino

The uniqueness of N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide lies in its combination of multiple functional groups that may provide enhanced interactions with biological targets compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

511.22532572 g/mol

Monoisotopic Mass

511.22532572 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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